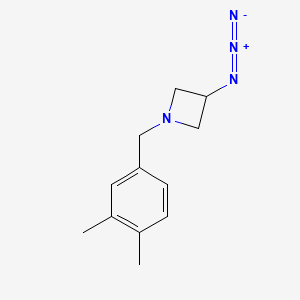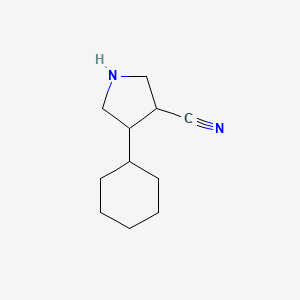![molecular formula C11H19ClN4 B1488773 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine CAS No. 1249173-39-4](/img/structure/B1488773.png)
2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine
Descripción general
Descripción
2-Chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine (CEP) is a small organic molecule with a wide range of applications in the biomedical, pharmaceutical, and chemical fields. CEP is a versatile compound that has been studied for its ability to act as a ligand, an enzyme inhibitor, an antimicrobial agent, and a potential therapeutic drug. CEP has been used in a variety of research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Recognition and Binding Properties
A study by Furuta, Magda, & Sessler (1991) explored the synthesis and binding properties of amine-containing, cytosine-based ditopic receptors, which included derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine. These compounds were investigated for their potential to complex with guanosine 5'-monophosphate (GMP), highlighting their significance in molecular recognition and base pairing.
Synthesis and Antimicrobial Activities
A 2014 study by Chandrashekaraiah et al. focused on the synthesis of new pyrimidine-azitidinone analogues, which involved derivatives of this compound. These analogues were tested for their antimicrobial and antitubercular activities, showcasing the compound's potential in developing antibacterial and antituberculosis agents.
Transformations into Pyrimidine Derivatives
In 1985, Botta et al. reported the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(amino)-derivatives and 4-chloro pyrimidines. This study indicates the versatility of pyrimidinone derivatives, including this compound, in synthesizing various pyrimidine-based compounds.
Synthesis and Structural Insights
Craciun et al. (1998) in their research Craciun, Kovacs, Crăciun, & Mager (1998), synthesized novel pyrimidinones, including derivatives of this compound. Their study provided insights into the structure and tautomerism of these compounds, contributing to the understanding of their chemical behavior and potential applications in pharmaceuticals or agrochemicals.
Potential Antiallergic Activity
Lesher, Singh, & Mielens (1982) investigated Lesher, Singh, & Mielens (1982) a range of compounds including derivatives of this compound for their potential antiallergic activity. Their research highlighted the compound's relevance in developing new treatments for allergic reactions.
Propiedades
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4/c1-3-16(4-2)9-5-7-13-10-6-8-14-11(12)15-10/h6,8H,3-5,7,9H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGNUZIEXMNLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-Azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1488699.png)




![3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488709.png)
![4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1488710.png)

![4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1488713.png)
